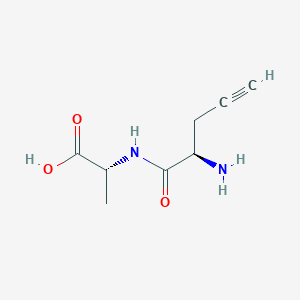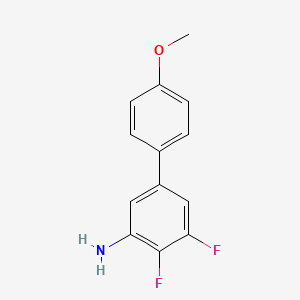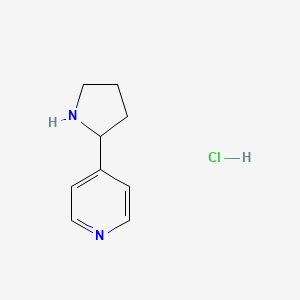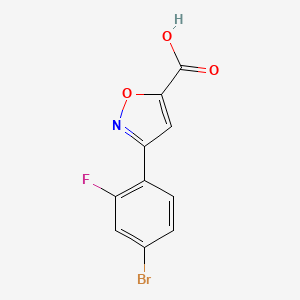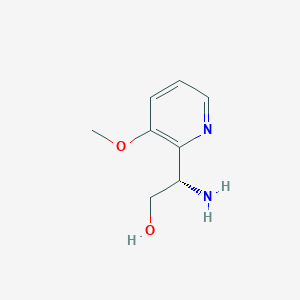
(S)-2-Amino-2-(3-methoxypyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a methoxy group at the 3-position and an aminoethanol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxypyridine.
Formation of Intermediate: The 3-methoxypyridine is subjected to a series of reactions to introduce the aminoethanol group at the 2-position. This can involve
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing batch or continuous flow reactors to handle large quantities of starting materials and reagents.
Purification Techniques: Implementing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of enzyme inhibitors and receptor agonists/antagonists.
Industrial Chemistry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism by which (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing signaling pathways related to neurotransmission or metabolic processes.
類似化合物との比較
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: can be compared with similar compounds such as:
(2R)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol: The enantiomer with different stereochemistry.
2-amino-2-(3-hydroxypyridin-2-yl)ethan-1-ol: A compound with a hydroxyl group instead of a methoxy group.
2-amino-2-(3-methylpyridin-2-yl)ethan-1-ol: A compound with a methyl group instead of a methoxy group.
The uniqueness of (2S)-2-amino-2-(3-methoxypyridin-2-yl)ethan-1-ol lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-7-3-2-4-10-8(7)6(9)5-11/h2-4,6,11H,5,9H2,1H3/t6-/m1/s1 |
InChIキー |
TXCFHAFDOLIZCD-ZCFIWIBFSA-N |
異性体SMILES |
COC1=C(N=CC=C1)[C@@H](CO)N |
正規SMILES |
COC1=C(N=CC=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


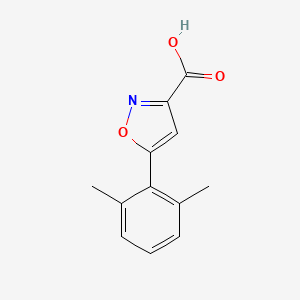
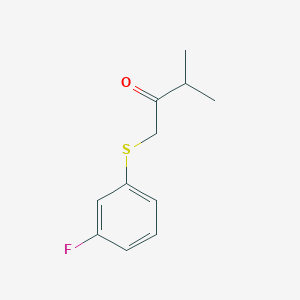
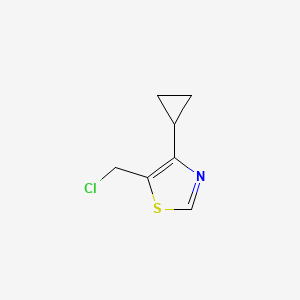
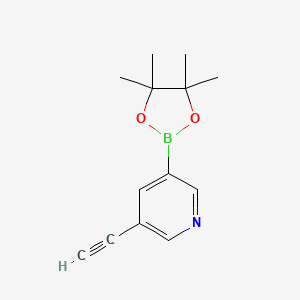
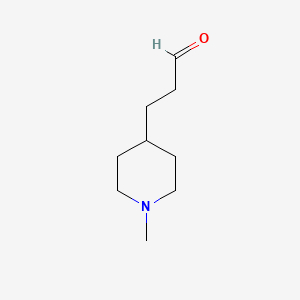
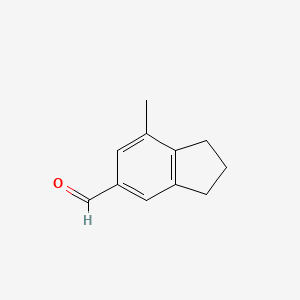
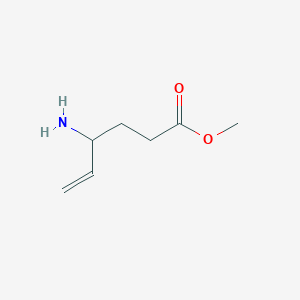
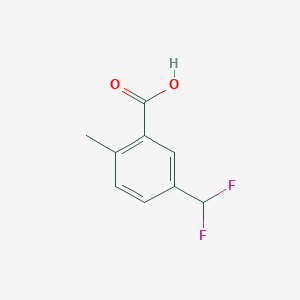
![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)
